2,6-Diisopropylphenylboronic acid
Overview
Description
2,6-Diisopropylphenylboronic acid is an organoboron compound commonly used in organic chemistry . It has the empirical formula C12H19BO2 and a molecular weight of 206.09 .
Molecular Structure Analysis
The molecular structure of 2,6-Diisopropylphenylboronic acid is represented by the SMILES stringCC(C)c1cccc(C(C)C)c1B(O)O
. The InChI key is UPXGMXMTUMCLGD-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 167-172 °C . It has a molecular weight of 206.09 .Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
2,6-Diisopropylphenylboronic acid is used as a reactant in the Pd-catalyzed Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross coupling reaction, which is widely used in organic synthesis to create carbon-carbon bonds between two different types of organic compounds.
Synthesis of Propargyl-Based Inhibitors
This compound is used in the synthesis of potent propargyl-based inhibitors of the Cryptosporidium dihydrofolate reductase (DHFR) enzyme . Cryptosporidium is a microscopic parasite that causes the diarrheal disease cryptosporidiosis. DHFR is an enzyme involved in the synthesis of nucleotides, and inhibiting this enzyme is a common strategy in antimicrobial and anticancer therapies.
Preparation of Boralumoxane
2,6-Diisopropylphenylboronic acid is used to prepare boralumoxane . Boralumoxane is applicable in the activation of zirconocene catalyst for the polymerization of ethene. This is a key process in the production of polyethylene, one of the most widely used plastics in the world.
Safety And Hazards
properties
IUPAC Name |
[2,6-di(propan-2-yl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BO2/c1-8(2)10-6-5-7-11(9(3)4)12(10)13(14)15/h5-9,14-15H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXGMXMTUMCLGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1C(C)C)C(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00648840 | |
Record name | [2,6-Di(propan-2-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00648840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diisopropylphenylboronic acid | |
CAS RN |
363166-79-4 | |
Record name | [2,6-Di(propan-2-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00648840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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